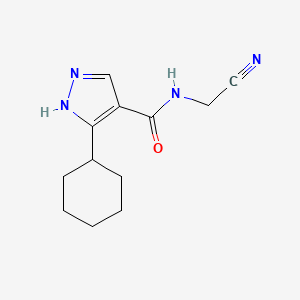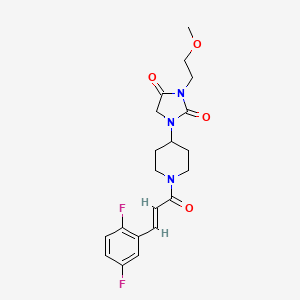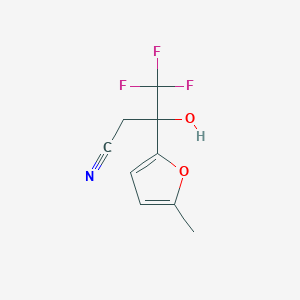
4,4,4-Trifluoro-3-hidroxi-3-(5-metilfuran-2-il)butanonitrilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,4-Trifluoro-3-hydroxy-3-(5-methylfuran-2-yl)butanenitrile is a chemical compound with the molecular formula C9H8F3NO2 and a molecular weight of 219.16 g/mol . It is characterized by the presence of trifluoromethyl, hydroxy, and furan groups, which contribute to its unique chemical properties.
Aplicaciones Científicas De Investigación
4,4,4-Trifluoro-3-hydroxy-3-(5-methylfuran-2-yl)butanenitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-3-hydroxy-3-(5-methylfuran-2-yl)butanenitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-methylfuran-2-carbaldehyde with trifluoroacetonitrile in the presence of a base, followed by hydrolysis to yield the desired product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems .
Análisis De Reacciones Químicas
Types of Reactions
4,4,4-Trifluoro-3-hydroxy-3-(5-methylfuran-2-yl)butanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products Formed
Oxidation: Formation of 4,4,4-trifluoro-3-oxo-3-(5-methylfuran-2-yl)butanenitrile.
Reduction: Formation of 4,4,4-trifluoro-3-hydroxy-3-(5-methylfuran-2-yl)butylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of 4,4,4-Trifluoro-3-hydroxy-3-(5-methylfuran-2-yl)butanenitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, facilitating its penetration into biological membranes. The hydroxy group can form hydrogen bonds with target proteins, while the nitrile group can participate in covalent bonding with nucleophilic residues . These interactions modulate the activity of enzymes and receptors, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4,4-Trifluoro-3-hydroxy-3-(5-methylfuran-2-yl)butanoic acid
- 4,4,4-Trifluoro-3-hydroxy-3-(5-methylfuran-2-yl)butylamine
- 4,4,4-Trifluoro-3-hydroxy-3-(5-methylfuran-2-yl)butyl ester
Uniqueness
4,4,4-Trifluoro-3-hydroxy-3-(5-methylfuran-2-yl)butanenitrile is unique due to its combination of trifluoromethyl, hydroxy, and nitrile groups, which confer distinct chemical reactivity and biological activity. Its structural features enable it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications .
Propiedades
IUPAC Name |
4,4,4-trifluoro-3-hydroxy-3-(5-methylfuran-2-yl)butanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-6-2-3-7(15-6)8(14,4-5-13)9(10,11)12/h2-3,14H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYARJYXQDATNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(CC#N)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 4-(2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate](/img/structure/B2422349.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2422352.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(N-benzyl-N-methylsulfamoyl)benzamide](/img/structure/B2422353.png)
![METHYL 4-[(2H-1,3-BENZODIOXOL-5-YL)AMINO]-6-METHYLQUINOLINE-2-CARBOXYLATE](/img/structure/B2422354.png)
![5-ethyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}thiophene-2-sulfonamide](/img/structure/B2422355.png)
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-phenylbutanamide](/img/structure/B2422356.png)
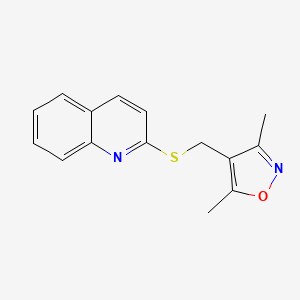
![1-{3-Fluoro-4-[(2-furylmethyl)thio]phenyl}ethanol](/img/structure/B2422360.png)
![4-bromo-10-(3-ethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione](/img/structure/B2422362.png)
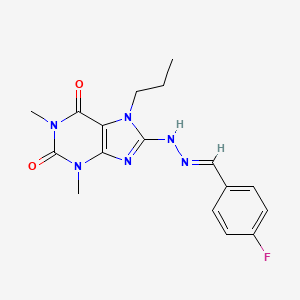
![(1S,5R)-1-(4-Fluorophenyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide;hydrochloride](/img/structure/B2422365.png)
![4-[(1E)-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-1-en-2-yl]pyridine](/img/structure/B2422366.png)
